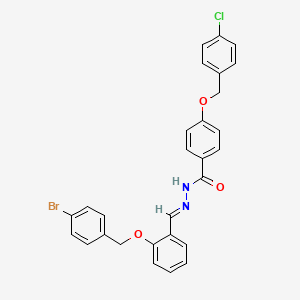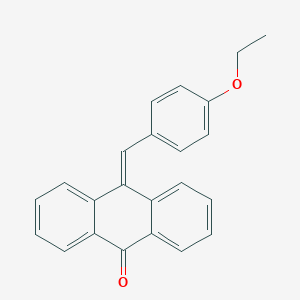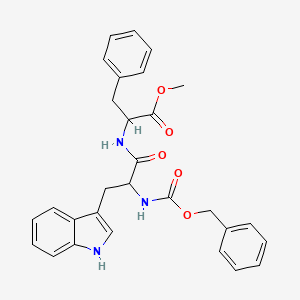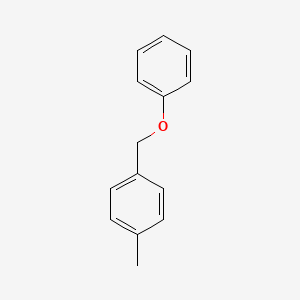
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is characterized by a yellowish crystalline powder appearance and has a melting point of 147-150°C . This compound is known for its unique structure, which includes a methylenedioxy group and a cyano group attached to a cinnamate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate typically involves the reaction of isobutyl bromide with alpha-cyano-3,4-methylenedioxycinnamic acid under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems . The methylenedioxy group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Isobutyl alpha-cyano-3,4-methylenedioxybenzoate: Similar structure but with a benzoate backbone.
Isobutyl alpha-cyano-3,4-methylenedioxyphenylacetate: Similar structure but with a phenylacetate backbone.
Uniqueness
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is unique due to its cinnamate backbone, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methylpropyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTHILBDBFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)






